molecular formula C19H18N6O2S2 B10873035 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B10873035
M. Wt: 426.5 g/mol
InChI Key: QAWAABMNYWCKRT-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down It consists of several functional groups, including a pyrimidine ring, a thiadiazole ring, and an amide

  • Pyrimidine Ring: : The core structure contains a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms). Pyrimidines are essential components of nucleic acids (DNA and RNA).

  • Thiadiazole Ring: : The thiadiazole ring (a five-membered heterocycle containing sulfur and nitrogen) adds complexity to the compound.

  • Amide Group: : The amide functional group (-CONH-) is present, connecting the pyrimidine and thiadiazole rings.

Preparation Methods

Synthetic Routes: The synthetic routes for this compound can vary, but one approach involves the condensation of appropriate precursors. Unfortunately, specific literature references for this exact compound are scarce. related methods for constructing pyrimidine and thiadiazole derivatives exist.

Reaction Conditions:

    Condensation Reaction: The formation of the amide bond likely involves a condensation reaction between the carboxylic acid group and the amine group.

Industrial Production Methods: As of now, there isn’t a well-established industrial-scale production method for this specific compound. Research in this area would be valuable.

Chemical Reactions Analysis

Reactivity:

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the conditions.

    Substitution Reactions: Substituents on the phenyl ring can be modified via substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Various halogenating agents (e.g., bromine, chlorine).

Major Products: The specific products formed during these reactions would depend on the reaction conditions and substituents present.

Scientific Research Applications

This compound’s applications span various fields:

    Medicine: Investigate its potential as an antiviral or anticancer agent.

    Chemistry: Explore its reactivity and use it as a building block for more complex molecules.

    Biology: Study its effects on cellular processes.

Mechanism of Action

The exact mechanism remains elusive due to limited data. understanding its interactions with cellular targets (e.g., enzymes, receptors) would be crucial.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to related pyrimidine and thiadiazole derivatives. Similar compounds include:

    Thiadiazole Derivatives: Explore compounds with similar thiadiazole moieties.

    Pyrimidine-Based Drugs: Investigate existing pyrimidine-based drugs.

Properties

Molecular Formula

C19H18N6O2S2

Molecular Weight

426.5 g/mol

IUPAC Name

2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C19H18N6O2S2/c1-10(2)17-24-25-19(29-17)22-15(26)11(3)28-18-21-14(12-7-5-4-6-8-12)13(9-20)16(27)23-18/h4-8,10-11H,1-3H3,(H,21,23,27)(H,22,25,26)

InChI Key

QAWAABMNYWCKRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C(C)SC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3

Origin of Product

United States

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